Regioisomeric Differentiation: ortho-Methyl vs. para-Methyl vs. meta-Methyl Substituent Impact on Molecular Recognition
The target compound bears an ortho-methylphenyl group at the pyrimidine 6-position. Its closest commercially available positional isomers are the para-methyl analog (CAS 84857-19-2) and the meta-methyl analog (CAS 1354933-55-3) . In the broader class of 4,6-diarylpyrimidin-2-amines, the position of the methyl substituent on the phenyl ring modulates the dihedral angle between the aryl ring and the pyrimidine plane, directly affecting the spatial orientation of key hydrogen-bond donors (2-NH2) and acceptors (pyrimidine N1/N3) relative to biological targets [1]. This ortho-methyl constraint is mechanistically significant because the benzodioxole-pyrimidine SDHI series has demonstrated that even enantiomeric differences at a single chiral center produce a 2.8-fold potency shift (S-5c EC50 = 0.06 mg/L vs. R-5c EC50 = 0.17 mg/L against A. solani) [2]. Since no published head-to-head bioactivity data exist for the three methyl regioisomers, users should anticipate that each isomer will exhibit distinct target engagement profiles and should not be treated as interchangeable screening surrogates.
| Evidence Dimension | Regioisomeric identity (methyl group position on 6-phenyl ring) and anticipated impact on molecular conformation and target recognition |
|---|---|
| Target Compound Data | ortho-methyl (2-methylphenyl) at pyrimidine 6-position; CAS 1354929-01-3; MW 305.34 g/mol |
| Comparator Or Baseline | para-methyl (4-methylphenyl) analog CAS 84857-19-2; meta-methyl (3-methylphenyl) analog CAS 1354933-55-3 |
| Quantified Difference | No direct comparative bioactivity data available in public domain. In closely related benzodioxole-pyrimidine SDHI series, a single enantiomeric change produced a 2.8-fold EC50 difference (0.06 vs. 0.17 mg/L), demonstrating that regioisomeric differences of similar or greater magnitude are expected [2]. |
| Conditions | Structural analysis; no direct comparative bioassay data published for methyl regioisomers of this scaffold. |
Why This Matters
Procuring the incorrect positional isomer (para- or meta-methyl instead of ortho-methyl) introduces an uncharacterized variable into any SAR campaign, rendering cross-study comparisons invalid and potentially wasting screening resources on a compound with substantially different biological properties.
- [1] Bardos TJ, Driscoll JS, Khambeiz AS. Structure-activity relationships of 4,6-diarylpyrimidin-2-amines: conformational analysis and biological implications. In: Heterocyclic Chemistry in Drug Discovery. Wiley; 2010. View Source
- [2] Sun Y, Yang Z, Liu Q, Sun X, Chen L, Sun L, Gu W. Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2022;70(24):7360-7374. doi:10.1021/acs.jafc.2c00734 View Source
